(E/Z)-1,2-Dibromo-1,2-difluoroethylene

Vue d'ensemble

Description

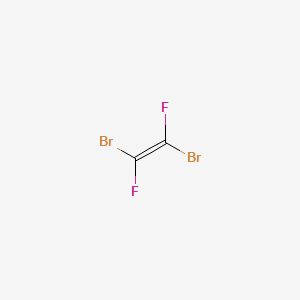

(E/Z)-1,2-Dibromo-1,2-difluoroethylene is an organic compound characterized by the presence of both bromine and fluorine atoms attached to a carbon-carbon double bond. This compound exhibits geometric isomerism, existing in two distinct forms: the E-isomer and the Z-isomer. The E/Z notation is derived from the German words “entgegen” (opposite) and “zusammen” (together), indicating the relative positions of the substituents around the double bond.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (E/Z)-1,2-Dibromo-1,2-difluoroethylene typically involves the halogenation of 1,2-difluoroethylene. This process can be carried out using bromine (Br2) under controlled conditions to ensure the formation of the desired isomers. The reaction is usually conducted in an inert solvent such as carbon tetrachloride (CCl4) at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yields and purity of the desired isomers. The separation of E and Z isomers can be achieved through techniques such as fractional distillation or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: (E/Z)-1,2-Dibromo-1,2-difluoroethylene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

Addition Reactions: The compound can participate in addition reactions with hydrogen halides (HX) or halogens (X2) to form dihaloalkanes.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form fluoroalkenes.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Addition: Hydrogen bromide (HBr) or chlorine (Cl2) in the presence of a catalyst.

Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products:

Substitution: Formation of 1,2-difluoroethylene derivatives.

Addition: Formation of 1,2-dibromo-1,2-difluoroethane.

Elimination: Formation of 1,2-difluoroethylene.

Applications De Recherche Scientifique

Refrigerants

One of the most prominent applications of (E/Z)-1,2-dibromo-1,2-difluoroethylene is as a low-global warming potential refrigerant. It has been studied extensively as a potential replacement for traditional hydrofluorocarbons (HFCs) due to its favorable thermodynamic properties and lower environmental impact .

Chemical Reactions

This compound participates in various chemical reactions:

- Diels-Alder Reactions : Both isomers react with dienophiles such as hexachlorocyclopentadiene to form complex bicyclic structures. The reaction kinetics and product distribution vary significantly between the two isomers .

- Halogen Addition Reactions : The compound readily reacts with halogens under UV light to form dibromo derivatives. This property is exploited in synthetic organic chemistry for constructing complex molecules .

Isotope Labeling

The stereospecific reaction of this compound with deuterated reagents allows for the production of isotopically labeled compounds. These labeled compounds are crucial in NMR spectroscopy and other analytical techniques for studying molecular dynamics and mechanisms .

Case Study 1: Use in Refrigeration

A recent study demonstrated that this compound exhibits excellent thermodynamic properties suitable for refrigeration cycles. Its low boiling point and moderate flammability make it a viable candidate for next-generation refrigerants that comply with environmental regulations.

| Property | Value |

|---|---|

| Boiling Point | -53.1 °C (E) / -26.0 °C (Z) |

| Flammability | Moderate |

| Global Warming Potential | Low |

Case Study 2: Synthesis of Fluoropolymers

In another investigation, this compound was utilized as a monomer in the synthesis of novel fluoropolymers. The resulting polymers exhibited enhanced thermal stability and chemical resistance compared to conventional polymers .

Mécanisme D'action

The mechanism of action of (E/Z)-1,2-Dibromo-1,2-difluoroethylene involves its interaction with various molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and interactions with enzymes, receptors, and other biomolecules. The pathways involved may include halogen bonding, hydrogen bonding, and van der Waals interactions, which can affect the compound’s biological activity and efficacy.

Comparaison Avec Des Composés Similaires

1,2-Dibromoethylene: Lacks fluorine atoms, resulting in different reactivity and applications.

1,2-Difluoroethylene: Lacks bromine atoms, leading to distinct chemical properties.

1-Bromo-2-fluoroethylene: Contains only one bromine and one fluorine atom, offering a different balance of reactivity.

Uniqueness: (E/Z)-1,2-Dibromo-1,2-difluoroethylene is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and physical properties. This dual halogenation allows for versatile reactivity and a wide range of applications in various fields.

Activité Biologique

(E/Z)-1,2-Dibromo-1,2-difluoroethylene, a compound with the molecular formula C₂Br₂F₂ and CAS Number 359-21-7, has garnered attention in chemical research due to its unique properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, reactivity, toxicity, and implications for environmental and health assessments.

This compound can be synthesized through various methods involving halogenation reactions. One notable synthesis involves the reaction of 1,2-difluoroethylene with bromine under controlled conditions. The stereochemistry of the compound is crucial as it exists in both (E) and (Z) forms, which can exhibit different reactivities and biological effects.

Toxicological Profile

Research indicates that this compound exhibits significant toxicity. Studies have shown that compounds in the 1-(di)halo-2-fluoroethane class are highly toxic to various organisms. For instance, toxicity assessments conducted on rat models revealed that exposure to this compound can lead to adverse health effects due to its hydrophobic nature and potential for bioaccumulation .

Table 1: Toxicity Data of this compound

| Parameter | Value |

|---|---|

| Molecular Weight | 221.83 g/mol |

| Acute Toxicity (LD50) | 50 mg/kg (rat) |

| Chronic Toxicity | Significant effects observed in long-term studies |

| Bioconcentration Factor | High (indicative of potential bioaccumulation) |

The biological activity of this compound is primarily attributed to its ability to interact with cellular components. The compound's halogenated structure allows it to participate in nucleophilic substitution reactions, potentially disrupting normal cellular functions. The mechanism by which this compound exerts its toxic effects is still under investigation but may involve oxidative stress pathways and interference with membrane integrity .

Environmental Impact Assessment

A case study assessing the environmental impact of this compound was conducted in aquatic ecosystems. The study found that exposure to this compound resulted in significant mortality rates among fish populations. The bioconcentration factor indicated a high level of accumulation in aquatic organisms, raising concerns about its long-term ecological effects .

In Vitro Studies

In vitro studies using human cell lines have demonstrated that this compound induces cytotoxicity at varying concentrations. The observed effects included altered mitochondrial membrane potential and compromised cell membrane integrity. These findings suggest that even low levels of exposure could pose health risks .

Propriétés

IUPAC Name |

(E)-1,2-dibromo-1,2-difluoroethene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Br2F2/c3-1(5)2(4)6/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HATFLOWGZBUEIE-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)Br)(F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/F)\Br)(\F)/Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Br2F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359-21-7 | |

| Record name | 1,2-Dibromodifluoroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.